molecular formula C24H29ClFN3O4S B4167053 3-chloro-N-cyclohexyl-4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]benzenesulfonamide

3-chloro-N-cyclohexyl-4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]benzenesulfonamide

Cat. No.: B4167053
M. Wt: 510.0 g/mol
InChI Key: RMFFMBLSEGAPQU-UHFFFAOYSA-N
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Description

3-chloro-N-cyclohexyl-4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]benzenesulfonamide is a complex organic compound that features a combination of aromatic, aliphatic, and heterocyclic structures

Preparation Methods

The synthesis of 3-chloro-N-cyclohexyl-4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the piperazine derivative: This step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form the 4-(2-fluorophenyl)-1-piperazinyl intermediate.

    Etherification: The intermediate is then reacted with an appropriate alkylating agent to introduce the 2-oxoethoxy group.

    Sulfonamide formation: The resulting compound is then reacted with 3-chlorobenzenesulfonyl chloride in the presence of a base to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-chloro-N-cyclohexyl-4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid.

Scientific Research Applications

3-chloro-N-cyclohexyl-4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclohexyl-4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 3-chloro-N-cyclohexyl-4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]benzenesulfonamide include:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-cyclohexyl-4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClFN3O4S/c25-20-16-19(34(31,32)27-18-6-2-1-3-7-18)10-11-23(20)33-17-24(30)29-14-12-28(13-15-29)22-9-5-4-8-21(22)26/h4-5,8-11,16,18,27H,1-3,6-7,12-15,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFFMBLSEGAPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-N-cyclohexyl-4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]benzenesulfonamide
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3-chloro-N-cyclohexyl-4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]benzenesulfonamide
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3-chloro-N-cyclohexyl-4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]benzenesulfonamide
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3-chloro-N-cyclohexyl-4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]benzenesulfonamide

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